Biuret
Overview
Description
Synthesis Analysis
Biuret can be synthesized through the condensation of urea, a process that involves the removal of ammonia. This synthesis has been explored in studies focusing on optimizing the conditions to improve yield and purity. For example, a study detailed the synthesis of biuret from urea using various catalysts, highlighting that certain catalysts, such as thionyl chloride and a mixed catalyst comprising multicomponent bismuth molybdate and alumina, showed excellent performance in catalyzing this reaction (Park et al., 2009).
Molecular Structure Analysis
The molecular structure of biuret has been elucidated using techniques such as X-ray diffraction (XRD) analysis, revealing that biuret crystallizes in its own structure type in the space group C2/c. The elucidation of biuret's crystal structure aids in understanding its chemical behavior and reactivity (Gross & Höppe, 2020).
Chemical Reactions and Properties
Biuret undergoes various chemical reactions due to its functional groups. It is a crucial intermediate in the synthesis of carbon nitrides and has been studied in the context of urea pyrolysis. The decomposition of biuret and its role in forming co-crystalline phases with cyanuric acid during thermal decomposition have been reported, providing insights into its reactivity and applications in material synthesis (Gross & Höppe, 2020).
Physical Properties Analysis
The physical properties of biuret, including its crystal structure and thermal behavior, have been characterized in detail. Studies using temperature-programmed powder XRD and FTIR spectroscopy have shown how biuret's physical properties change with temperature, which is essential for its application in materials science and engineering (Gross & Höppe, 2020).
Chemical Properties Analysis
Biuret's chemical properties, such as its reactivity with copper ions in the biuret test for protein determination, have been extensively studied. The biuret reaction forms a complex with copper at alkaline pH, which is a basis for quantitative protein analysis in various biological samples. This reaction's specificity and sensitivity have been the subject of many studies aiming to refine and understand the underlying chemistry (Nowotny, 1979).
Scientific Research Applications
Protein Determination in Clinical Chemistry : Biuret is utilized in the biuret reaction, a method for determining serum proteins. This method is significant in biochemical analysis following liver injury and other clinical conditions (Gornall, Bardawill, & David, 1949).
Biuret Hydrolase in S-Triazine Ring Metabolism : Biuret serves as an intermediate in the bacterial metabolism of s-triazine ring compounds. Research has identified a biuret hydrolase enzyme within the cysteine hydrolase superfamily, linking it to s-triazine metabolism (Cameron et al., 2011).
Microbial Biodegradation of Biuret : Studies on microbial metabolism of biuret have led to the identification of biuret hydrolases in various microorganisms, enhancing our understanding of biuret biodegradation in agricultural systems (Robinson et al., 2018).
Application in Agricultural Science : Research has explored the use of biuret as a component of urea fertilizer, assessing its impact on plant growth and soil nutrient dynamics. For instance, biuret has been shown to stimulate growth in Douglas-fir and Western Hemlock seedlings (Miller, Anderson, & Young, 1988).
Environmental Impact : Studies have also focused on the effect of biuret on carbon and net nitrogen mineralization in forest soils, indicating its potential as a slow-release nitrogen fertilizer (Xue et al., 2003).
Biuret Toxicity in Agriculture : Research on biuret toxicity in rice plants has shown that overexpression of biuret hydrolase can confer tolerance to biuret, suggesting strategies for mitigating its negative effects in agricultural settings (Ochiai et al., 2020).
Protein Measurement in Urine : The biuret method has been adapted for quantitative protein measurements in urine, aiding in the detection of nephrotoxicity during clinical drug trials (Savory, Pu, & Sunderman, 1968).
Safety And Hazards
Future Directions
While the Biuret test is a well-established method for detecting the presence of peptide bonds, there is ongoing research into the biochemical characterization of the biuret hydrolase (BiuH) from the cyanuric acid catabolism pathway . This research could lead to new insights into the mechanism of action of BiuH and its role in the degradation of cyanuric acid.
Relevant Papers
The paper titled “Biuret—A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides: Crystal-Structure Elucidation and In Situ Diffractometric, Vibrational and Thermal Characterisation” provides a detailed analysis of the crystal structure of Biuret . Another paper titled “Structural and biochemical characterization of the biuret hydrolase (BiuH) from the cyanuric acid catabolism pathway of Rhizobium leguminasorum bv. viciae 3841” discusses the biochemical characterization of BiuH .
properties
IUPAC Name |
carbamoylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJMTUPIZMNBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026783 | |
Record name | Imidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Imidodicarbonic diamide | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidodicarbonic diamide | |
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URL | https://haz-map.com/Agents/5612 | |
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Solubility |
SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.467 @ -5 °C/4 °C | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Biuret | |
Color/Form |
ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |
CAS RN |
108-19-0 | |
Record name | Biuret | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Biuret | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biuret | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8020 | |
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Record name | Imidodicarbonic diamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biuret | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |
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Record name | IMIDODICARBONIC DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89LJ369D1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190 °C, DECOMP | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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